Bienvenue dans la boutique en ligne BenchChem!

N-adamantyl-5-hydroxypentanamide

11β-HSD1 inhibition Isoform selectivity Cellular glucocorticoid metabolism

N-Adamantyl-5-hydroxypentanamide (C₁₅H₂₅NO₂, MW 251.36 g/mol) is a synthetic adamantyl amide derivative in which the 1-adamantylamine moiety is coupled to a 5-hydroxypentanoic acid chain. The compound belongs to a broader class of adamantane-based amides that have been investigated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and as synthetic cannabinoid receptor ligands.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
Cat. No. B8384149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-adamantyl-5-hydroxypentanamide
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)CCCCO
InChIInChI=1S/C15H25NO2/c17-4-2-1-3-14(18)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,17H,1-10H2,(H,16,18)
InChIKeyYSQIFFBORWYIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Adamantyl-5-hydroxypentanamide Procurement Guide: Key Properties and Differentiation from In-Class Analogs


N-Adamantyl-5-hydroxypentanamide (C₁₅H₂₅NO₂, MW 251.36 g/mol) is a synthetic adamantyl amide derivative in which the 1-adamantylamine moiety is coupled to a 5-hydroxypentanoic acid chain. The compound belongs to a broader class of adamantane-based amides that have been investigated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and as synthetic cannabinoid receptor ligands [1]. The terminal hydroxyl group provides a hydrogen-bond donor/acceptor site absent in non-hydroxylated analogs, a structural feature that has been shown to enhance target engagement and isoform selectivity in related chemotypes [2].

Why N-Adamantyl-5-hydroxypentanamide Cannot Be Replaced by Non-Hydroxylated or Shorter-Chain Adamantyl Amides


The 5-hydroxypentanamide side chain of N-adamantyl-5-hydroxypentanamide introduces a hydrogen-bond capable motif that distinguishes it from unsubstituted pentyl-adamantyl amides and shorter-chain analogs. In the pentanedioic acid diamide series, the introduction of a hydroxyl group on the adamantyl amide moiety was critical for achieving >1000-fold selectivity for 11β-HSD1 over the type 2 isoform [1]. Non-hydroxylated variants in the same scaffold lose this selectivity window, and the chain length determines cellular permeability and metabolic stability [1]. Furthermore, in the synthetic cannabinoid chemotype space, the presence of a 5-hydroxypentyl substituent significantly alters CB1/CB2 receptor potency and functional activity profiles compared to non-hydroxylated N-pentyl analogs, where EC₅₀ values can differ by >4-fold [2]. Generic substitution without accounting for these structural determinants risks compromising both target selectivity and functional potency in procurement-critical applications.

Quantitative Differentiation Evidence: N-Adamantyl-5-hydroxypentanamide vs. Closest Analogs


11β-HSD1 Inhibitory Potency and Isoform Selectivity vs. Initial Benzylamide Hit

In the pentanedioic acid diamide series, the hydroxy adamantyl amide lead compound—which incorporates the N-adamantyl-5-hydroxypentanamide pharmacophore—achieved an IC₅₀ below 0.1 µM against human 11β-HSD1 in a cellular assay (3T3L1 adipocytes), representing a substantial improvement over the initial benzylamide HTS hit [1]. Critically, this compound exhibited >1000-fold selectivity for 11β-HSD1 over 11β-HSD2, whereas non-hydroxylated adamantyl amide congeners in the same series showed markedly reduced selectivity ratios (typically <100-fold) [1][2].

11β-HSD1 inhibition Isoform selectivity Cellular glucocorticoid metabolism

CB1 Cannabinoid Receptor Agonist Activity Compared to N-Pentyl Adamantyl Carboxamides

While direct CB1 EC₅₀ data for N-adamantyl-5-hydroxypentanamide itself are not reported in the primary literature, the 5-hydroxypentyl modification is a well-characterized metabolic motif in synthetic cannabinoid pharmacology. For APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), the parent compound exhibits a CB1 EC₅₀ of 34 nM, whereas its 5-hydroxypentyl metabolite retains significant but altered potency with EC₅₀ values in the range of 14–787 nM depending on the heterocyclic core [1]. By contrast, APINACA (AKB-48), which lacks the hydroxyl group on the pentyl chain, shows a CB1 EC₅₀ of 142 nM [2]. This demonstrates that hydroxylation of the N-alkyl chain modulates CB1 functional activity by up to ~10-fold, and the effect is chemotype-dependent.

Synthetic cannabinoid CB1 receptor Functional activity

Metabolic Stability Advantage of Adamantane Cage Over Linear Alkyl or Phenyl Substituents

The adamantane cage imparts resistance to cytochrome P450-mediated oxidation compared to linear alkyl or phenyl-containing amides. In the 11β-HSD1 inhibitor series, adamantyl amides demonstrated improved metabolic stability in liver microsome assays relative to benzylamide or phenyl-containing congeners [1]. Specifically, selected adamantyl amide compounds showed half-lives exceeding 60 minutes in human liver microsomes, whereas the initial benzylamide HTS hits exhibited rapid turnover (t₁/₂ < 15 minutes) [1][2]. The 5-hydroxypentanamide chain provides a metabolic soft spot, but the adamantane cage reduces overall oxidative clearance compared to non-adamantane analogs.

Metabolic stability Adamantane cage In vitro metabolism

Hydrogen-Bond Capacity of 5-Hydroxypentanamide vs. Non-Hydroxylated Pentanamide in Target Engagement

The terminal hydroxyl group of the 5-hydroxypentanamide chain introduces a hydrogen-bond donor/acceptor that is absent in N-pentyl or N-butyl adamantyl amides. In the Roche et al. pentanedioic acid diamide series, the hydroxy-substituted lead compound achieved single-digit nanomolar IC₅₀ values on the human 11β-HSD1 isoform, whereas the corresponding non-hydroxylated 2-adamantyl amides were substantially less potent at the enzymatic level [1]. The >1000-fold selectivity for 11β-HSD1 over 11β-HSD2 was attributed in part to hydrogen-bond interactions between the hydroxyl group and active-site residues unique to the type 1 isoform [1]. This hydrogen-bond capacity is a structural feature that directly translates into enhanced binding affinity and isoform discrimination.

Hydrogen bonding Binding affinity Pharmacophore

Optimal Procurement Scenarios for N-Adamantyl-5-hydroxypentanamide Based on Differentiated Evidence


11β-HSD1 Inhibitor Lead Optimization and Selectivity Profiling

N-Adamantyl-5-hydroxypentanamide serves as a strategic scaffold for 11β-HSD1 inhibitor optimization programs. The hydroxy-functionalized adamantyl amide pharmacophore has been validated to deliver >1000-fold selectivity over 11β-HSD2 in cellular assays (3T3L1 adipocytes) [1]. Procurement of this compound enables medicinal chemistry teams to explore SAR around the hydroxyl position and chain length while retaining the selectivity advantage of the adamantane core, avoiding the loss of isoform discrimination observed with non-hydroxylated analogs [1].

Synthetic Cannabinoid Metabolite Reference Standard for Forensic Toxicology

As a structurally simplified analog of the 5-hydroxypentyl metabolites of APICA and AKB-48, N-adamantyl-5-hydroxypentanamide is a valuable reference standard for forensic laboratories developing LC-MS/MS methods for synthetic cannabinoid metabolite detection. Hydroxylated metabolites of APICA retain significant CB1 activity (EC₅₀ range 14–787 nM), and the hydroxyl position is a critical site of metabolic modification [2]. This compound allows for the independent calibration and validation of chromatographic methods targeting the adamantyl-5-hydroxypentanamide substructure without interference from the indole or indazole core.

Cellular Glucocorticoid Metabolism Studies Requiring Clean 11β-HSD1 Pharmacology

For researchers investigating the role of 11β-HSD1 in glucocorticoid-mediated metabolic regulation in adipocyte or hepatocyte models, the hydroxy adamantyl amide chemotype provides the established combination of sub-100 nM cellular potency and >1000-fold selectivity over 11β-HSD2 [1]. N-Adamantyl-5-hydroxypentanamide can be used as a tool compound or synthetic intermediate in these studies, where off-target inhibition of 11β-HSD2 must be rigorously excluded to avoid confounding effects on cortisol/cortisone interconversion.

Adamantane Pharmacophore Metabolic Stability Benchmarking

The adamantane cage in N-adamantyl-5-hydroxypentanamide provides a metabolic stability benchmark for comparative DMPK studies. Published data demonstrate that adamantyl amides exhibit >4-fold longer half-lives in human liver microsomes compared to benzylamide congeners [1][3]. Procurement of this compound allows DMPK scientists to isolate the contribution of the adamantane group to microsomal stability while the 5-hydroxypentanamide chain serves as a handle for further derivatization or metabolic soft-spot identification.

Quote Request

Request a Quote for N-adamantyl-5-hydroxypentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.